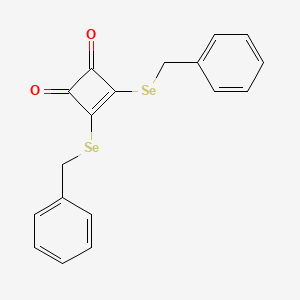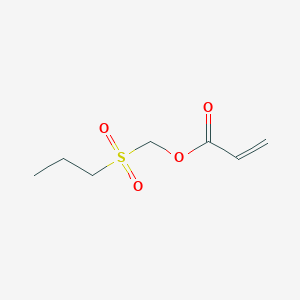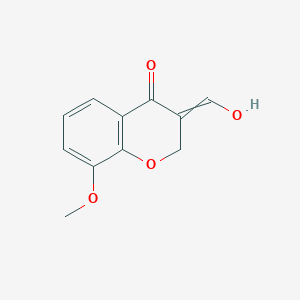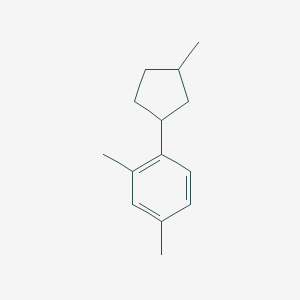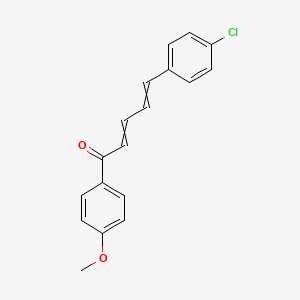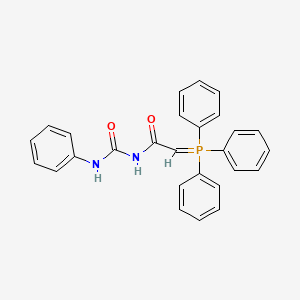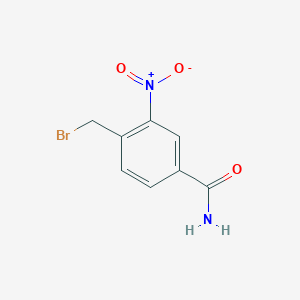
4-(Bromomethyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-3-nitrobenzamide is an organic compound with the molecular formula C8H7BrN2O3 It is a derivative of benzamide, featuring a bromomethyl group at the 4-position and a nitro group at the 3-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of toluene to form 3-nitrotoluene. This is followed by bromination to introduce the bromomethyl group, resulting in 4-(Bromomethyl)-3-nitrotoluene. Finally, the amide group is introduced through a reaction with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve solvents like dimethylformamide (DMF) or dichloromethane (DCM) and temperatures ranging from room temperature to reflux.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzamides with various functional groups replacing the bromomethyl group.
Reduction: The major product is 4-(Aminomethyl)-3-nitrobenzamide.
Oxidation: The major product is 4-(Carboxymethyl)-3-nitrobenzamide.
Scientific Research Applications
4-(Bromomethyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its reactive functional groups.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-nitrobenzamide depends on its application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The nitro group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)-3-nitrobenzoic acid
- 4-(Bromomethyl)benzoic acid
- 4-Bromobenzyl bromide
Uniqueness
4-(Bromomethyl)-3-nitrobenzamide is unique due to the presence of both a bromomethyl and a nitro group on the benzene ring, which imparts distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and research purposes .
Properties
CAS No. |
62700-58-7 |
|---|---|
Molecular Formula |
C8H7BrN2O3 |
Molecular Weight |
259.06 g/mol |
IUPAC Name |
4-(bromomethyl)-3-nitrobenzamide |
InChI |
InChI=1S/C8H7BrN2O3/c9-4-6-2-1-5(8(10)12)3-7(6)11(13)14/h1-3H,4H2,(H2,10,12) |
InChI Key |
QPKXPHAATQZBBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


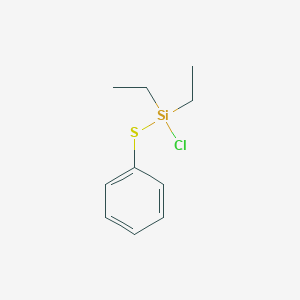
![N-{3-[(2-Ethylhexyl)oxy]propyl}-N'-heptylthiourea](/img/structure/B14521293.png)
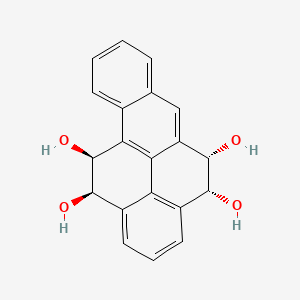

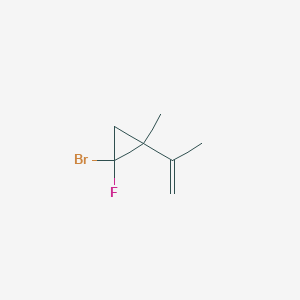

![N-(4-Chlorophenyl)-4-[(E)-(2,4-dioxopentan-3-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14521309.png)
